3-fluoro-1H-pyrrolo[2,3-b]pyridine 3-fluoro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1260385-03-2
VCID: VC5359835
InChI: InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
SMILES: C1=CC2=C(NC=C2F)N=C1
Molecular Formula: C7H5FN2
Molecular Weight: 136.129

3-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1260385-03-2

Cat. No.: VC5359835

Molecular Formula: C7H5FN2

Molecular Weight: 136.129

* For research use only. Not for human or veterinary use.

3-fluoro-1H-pyrrolo[2,3-b]pyridine - 1260385-03-2

Specification

CAS No. 1260385-03-2
Molecular Formula C7H5FN2
Molecular Weight 136.129
IUPAC Name 3-fluoro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Standard InChI Key PASBFEOKJALVMO-UHFFFAOYSA-N
SMILES C1=CC2=C(NC=C2F)N=C1

Introduction

Chemical and Structural Characteristics

Molecular Architecture

3-Fluoro-1H-pyrrolo[2,3-b]pyridine (C₇H₅FN₂) features a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The fluorine substituent at the 3-position introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular weight136.129 g/mol
IUPAC name3-fluoro-1H-pyrrolo[2,3-b]pyridine
SMILESC1=CC2=C(NC=C2F)N=C1
InChI keyPASBFEOKJALVMO-UHFFFAOYSA-N

The fluorine atom’s inductive effect increases the acidity of adjacent protons, while the nitrogen atoms facilitate hydrogen bonding with biological targets .

Solubility and Stability

Experimental data on solubility remain limited, but analogous pyrrolopyridine derivatives exhibit moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Stability under physiological conditions is inferred from structural analogs, which show resistance to hydrolysis at neutral pH .

Synthetic Routes and Modifications

Key Derivatives and Analogues

Modifications at the 5-position of the pyrrolopyridine ring significantly impact biological activity. For example:

  • 4h (5-trifluoromethyl derivative): Displays FGFR1–3 IC₅₀ values of 7–25 nM, compared to 1900 nM for the unsubstituted parent compound .

  • Chloro-fluoro analogues: Substitution with chlorine at the 4-position (e.g., 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine) alters electronic density but reduces potency .

Biological Activities and Mechanisms

FGFR Inhibition Profile

3-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit selective inhibition of FGFR isoforms, with compound 4h showing the following IC₅₀ values:

FGFR IsoformIC₅₀ (nM)Source
FGFR17
FGFR29
FGFR325
FGFR4712

The 5-trifluoromethyl group in 4h forms a hydrogen bond with glycine-485 (G485) in the FGFR1 ATP-binding pocket, enhancing affinity .

Anticancer Effects

  • In vitro antiproliferation: 4h inhibits 4T1 murine breast cancer cell proliferation with an IC₅₀ of 10 μM .

  • Apoptosis induction: Treatment with 4h increases caspase-3/7 activity by 3.5-fold in 4T1 cells .

  • Anti-metastatic activity: 4h reduces 4T1 cell migration and invasion by 62% and 58%, respectively, at 1 μM .

Comparative Pharmacological Analysis

Substituent Effects on Potency

The table below contrasts the activity of 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives:

CompoundR GroupFGFR1 IC₅₀ (nM)4T1 Cell Inhibition (%)
1None190016 ± 0.62
4a5-CF₃9533 ± 0.50
4h5-CF₃, 3-OCH₃789 ± 1.20

Data adapted from .

Structural Analogues

  • 4-Chloro-3-fluoro derivative: Reduced FGFR1 potency (IC₅₀ > 1000 nM) due to weaker hydrogen bonding with aspartate-641 (D641) .

  • Methoxy-substituted derivatives: Enhanced hydrophobic interactions within the FGFR binding pocket improve cellular activity .

Pharmacological Optimization and Prospects

Lead Compound Development

The low molecular weight (136.13 g/mol) and synthetic tractability of 3-fluoro-1H-pyrrolo[2,3-b]pyridine make it a promising candidate for further optimization. Strategies include:

  • Introduction of solubilizing groups: Improve bioavailability without compromising FGFR affinity.

  • Dual-targeting modifications: Combine FGFR inhibition with kinase selectivity filters to reduce off-target effects .

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